

Direct Red 254 molecular weight and formula

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Compound of Interest

Compound Name: Direct Red 254

Cat. No.: B12363504

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An In-depth Technical Guide to Direct Red 254

This guide provides a comprehensive technical overview of **Direct Red 254**, tailored for researchers, scientists, and professionals in drug development. It covers core molecular data, physicochemical properties, and detailed experimental protocols.

Core Compound Identification

Direct Red 254 is a water-soluble, synthetic organic compound belonging to the disazo class of dyes.[1][2] It is primarily used in dyeing cellulosic fibers such as cotton, as well as for coloring paper and leather.[3]

A point of critical importance is the frequent confusion between **Direct Red 254** and Pigment Red 254. These are fundamentally different compounds with distinct chemical structures, properties, and applications. Pigment Red 254 is a high-performance diketopyrrolo-pyrrole (DPP) pigment, characterized by its insolubility in water and exceptional stability, making it suitable for demanding applications like automotive paints and plastics.[4][5][6] This guide focuses exclusively on the disazo dye, **Direct Red 254**.

The core molecular details for **Direct Red 254** are as follows:

- Molecular Formula: $C_{22}H_{15}N_5Na_2O_7S_2$ [7][8]
- Molecular Weight: 571.5 g/mol [7][8]

- IUPAC Name: disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate[7]
- CAS Registry Number: 101380-00-1[1][2][7][9]

Physicochemical Properties

The quantitative and qualitative properties of **Direct Red 254** are summarized in the table below for clear reference.

Property	Value / Description	Citations
Chemical Class	Disazo Dye	[1][2]
Physical Appearance	Dark Red Powder / Liquid	[2][7]
Hue	Bluish Pink	[2][10]
Solubility	Soluble in water (approx. 100 g/L), soluble in concentrated sulfuric acid, slightly soluble in ethanol.	[7][8]
pH Range	6.5 - 9	[7]
Light Fastness	4 - 5 (on a 1-8 Blue Wool Scale)	[2][10]
Dye Content	32 - 35% (for liquid formulations)	[2][10]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **Direct Red 254**.

Synthesis Protocol

The synthesis of **Direct Red 254**, as a disazo dye, follows a well-established chemical pathway involving diazotization and coupling reactions. The specific route involves the diazotization of 4-

aminoazobenzene-4'-sulfonic acid, which is then coupled with J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid).[4]

Below is a generalized experimental protocol for this type of synthesis:

- Step 1: Diazotization of the Primary Aromatic Amine
 - Dissolve the primary aromatic amine (e.g., 4-aminoazobenzene-4'-sulfonic acid) in a dilute mineral acid solution (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.
 - Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature.
 - Stir the mixture for a short period after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.
- Step 2: Preparation of the Coupling Component Solution
 - Dissolve the coupling component (e.g., J acid) in a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the corresponding phenoxide or naphthoxide salt, which is more reactive.
 - Cool this solution to 0-5°C.
- Step 3: Azo Coupling Reaction
 - Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution from Step 2.
 - Maintain the temperature below 5°C and keep the reaction mixture alkaline to facilitate the electrophilic substitution reaction.
 - A colored precipitate of the azo dye will form. Continue stirring in the cold for several hours to ensure the reaction goes to completion.
- Step 4: Isolation and Purification

- Isolate the precipitated dye by filtration.
- Wash the filter cake with a cold brine solution to remove impurities.
- Dry the final product in an oven at a controlled temperature.

Caption: General workflow for the synthesis of a disazo dye.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of azo dyes like **Direct Red 254** from various matrices.^[4] A reversed-phase HPLC method with UV-Vis or mass spectrometry (MS) detection is commonly employed.

Below is a representative protocol for the analysis of azo dyes:

- Sample Preparation:
 - Accurately weigh a solid sample (e.g., dyed textile) or measure a liquid sample.
 - For solid samples, perform a solvent extraction. A common procedure for textiles involves a reductive cleavage of the azo bond to release aromatic amines, which are then extracted. A typical extraction solvent is methanol or a mixture of methanol and a buffer.^{[11][12]}
 - For liquid samples, perform a simple dilution with the mobile phase.
 - Filter the final extract or diluted solution through a 0.45 µm syringe filter to remove particulate matter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).^[11]
 - Mobile Phase A: Water with an additive like 0.1% formic acid.^[12]

- Mobile Phase B: Organic solvent such as methanol or acetonitrile with 0.1% formic acid. [\[12\]](#)
- Flow Rate: 0.3 - 0.7 mL/min. [\[12\]](#)[\[13\]](#)
- Injection Volume: 5 - 10 μ L. [\[11\]](#)[\[12\]](#)
- Column Temperature: 25 - 30°C. [\[11\]](#)[\[13\]](#)
- Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
- Detection:
 - UV-Vis/Diode Array Detector (DAD): Monitor at specific wavelengths corresponding to the absorbance maxima of the dye or its constituent amines (e.g., 240 nm, 278 nm). [\[11\]](#)
 - Mass Spectrometry (MS): For higher sensitivity and selectivity, couple the HPLC to an MS detector. Use an ionization mode like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. Monitor specific mass-to-charge (m/z) ratios for the target analytes using Single Ion Recording (SIR).
- Quantification:
 - Prepare a series of calibration standards of known concentrations.
 - Generate a calibration curve by plotting the peak area against concentration.
 - Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Caption: General experimental workflow for HPLC analysis.

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